molecular formula C9H15NO4 B2412709 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one CAS No. 2361608-41-3

1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2412709
CAS No.: 2361608-41-3
M. Wt: 201.222
InChI Key: QOAXEBROXCQBFG-SFYZADRCSA-N
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Description

1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one is a chemical compound with a complex structure that includes a morpholine ring, a dihydroxyethyl group, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.

    Introduction of the Dihydroxyethyl Group: The dihydroxyethyl group is introduced via a reaction with an epoxide, such as ethylene oxide, under basic conditions.

    Formation of the Prop-2-en-1-one Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The dihydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The prop-2-en-1-one moiety can be reduced to form saturated alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydroxyethyl group may participate in hydrogen bonding, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]piperidin-4-yl]prop-2-en-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]azepan-4-yl]prop-2-en-1-one: Similar structure but with an azepane ring instead of a morpholine ring.

Uniqueness

1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(3R)-3-[(1R)-1,2-dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-2-9(13)10-3-4-14-6-7(10)8(12)5-11/h2,7-8,11-12H,1,3-6H2/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAXEBROXCQBFG-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC1C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCOC[C@@H]1[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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